5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone
CAS No.: 157666-05-2
Cat. No.: VC0124775
Molecular Formula: C25H24O5
Molecular Weight: 404.462
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 157666-05-2 |
---|---|
Molecular Formula | C25H24O5 |
Molecular Weight | 404.462 |
IUPAC Name | (3R,4R,5R)-3,4-dihydroxy-3-methyl-5-(trityloxymethyl)oxolan-2-one |
Standard InChI | InChI=1S/C25H24O5/c1-24(28)22(26)21(30-23(24)27)17-29-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-22,26,28H,17H2,1H3/t21-,22-,24-/m1/s1 |
Standard InChI Key | HFKVXSPBBICHNI-CQOQZXRMSA-N |
SMILES | CC1(C(C(OC1=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |
Introduction
Chemical Structure and Properties
5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone represents a chemically modified ribonic acid derivative with the molecular formula C₂₅H₂₄O₅ and a molecular weight of 404.46 g/mol. The compound's structural composition includes a D-ribonic acid backbone in its gamma-lactone form, with a triphenylmethyl (trityl) protecting group at the 5-O position and a methyl substituent at the 2-C position .
The compound's name provides insight into its structure: the "5-O" indicates attachment of the triphenylmethyl group at the fifth carbon's oxygen; "2-c-methyl" refers to the methyl group at the second carbon position; "D-ribonic" identifies the sugar acid backbone; and "gamma-lactone" describes the cyclic ester formation in the molecule.
Physicochemical Characteristics
The physicochemical properties of 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone are crucial for understanding its behavior in various chemical environments. Table 1 summarizes these key properties:
Table 1: Physicochemical Properties of 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone
Property | Value |
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CAS Number | 157666-05-2 |
Molecular Formula | C₂₅H₂₄O₅ |
Molecular Weight | 404.46 g/mol |
Density | 1.262 g/cm³ |
Boiling Point | 545.9±19.0 °C (Predicted) |
PSA (Polar Surface Area) | 75.99000 |
LogP | 3.03240 |
The compound's relatively high LogP value of 3.03240 indicates moderate lipophilicity, suggesting good membrane permeability and fat solubility . This property is particularly relevant for its potential applications in pharmaceutical research. The polar surface area (PSA) of 75.99000 reflects its capacity for hydrogen bonding, which influences solubility characteristics and interactions with biological systems .
Structural Analysis and Chemical Relationships
The chemical architecture of 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone provides it with distinct reactive properties. The presence of the bulky triphenylmethyl group creates significant steric hindrance around the 5-O position, effectively protecting this hydroxyl group from participating in various chemical reactions.
Related Compounds and Structural Comparisons
Understanding the structural relationships between 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone and similar compounds provides valuable context for its chemical behavior. A related compound is 2-C-methyl-D-ribonic acid gamma-lactone (CAS: 53008-96-1), which lacks the triphenylmethyl protecting group but maintains the core structure with the methyl group at the 2-C position .
Table 2: Comparison with Related Compounds
Compound | Molecular Weight | Molecular Formula | Key Structural Features |
---|---|---|---|
5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone | 404.46 g/mol | C₂₅H₂₄O₅ | Triphenylmethyl at 5-O, methyl at 2-C |
2-C-methyl-D-ribonic acid gamma-lactone | 162.14 g/mol | C₆H₁₀O₅ | Methyl at 2-C, free hydroxyl at 5-O |
This comparison highlights how the addition of the triphenylmethyl group significantly alters the molecular weight and likely the chemical behavior of the compound. The unprotected variant (2-C-methyl-D-ribonic acid gamma-lactone) has three free hydroxyl groups, making it more hydrophilic and reactive compared to the triphenylmethyl-protected version .
Chemical Reactivity and Mechanisms
The reactivity profile of 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone is determined by its functional groups and structural features.
Reactive Centers
Several reactive centers exist within the molecule:
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The gamma-lactone ring: Susceptible to nucleophilic attack at the carbonyl carbon, enabling ring-opening reactions under appropriate conditions
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The triphenylmethyl group: Acts as a protecting group that can be selectively cleaved under mildly acidic conditions
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Secondary hydroxyl groups: Present at the 3 and 4 positions, capable of undergoing various transformations including oxidation, reduction, and substitution reactions
Stability Considerations
The stability of the triphenylmethyl group in acidic environments is relatively low compared to other protecting groups, making it useful for selective deprotection strategies. Under basic conditions, the compound shows greater stability, though the lactone ring may be susceptible to base-catalyzed hydrolysis.
Applications in Organic Synthesis
5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone finds its primary applications in organic synthesis, particularly as a building block for more complex molecules.
As a Protected Intermediate
The compound serves as a valuable intermediate in multistep syntheses where selective manipulation of hydroxyl groups is required. The triphenylmethyl protecting group at the 5-O position allows chemists to perform reactions at other positions in the molecule with high selectivity .
Analytical Characterization
Analytical characterization of 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone typically involves various spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Common spectroscopic methods for characterizing this compound include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments in the molecule
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Infrared (IR) Spectroscopy: Useful for identifying functional groups, particularly the lactone carbonyl stretch
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for purity analysis and monitoring reactions involving this compound.
Comparison with Other Protecting Group Strategies
The use of the triphenylmethyl group in 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone represents one of several possible protecting group strategies for hydroxyl functionalities.
Advantages of Triphenylmethyl Protection
The triphenylmethyl (trityl) protecting group offers several advantages:
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Selective protection of primary alcohols over secondary alcohols
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Relatively mild deprotection conditions using dilute acids
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Steric bulk that can influence the reactivity and conformation of the protected molecule
Alternative Protection Strategies
Alternative protection strategies for similar compounds might involve:
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Silyl ethers (TBDMS, TBDPS)
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Benzyl ethers
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Acetal and ketal protections
Each strategy offers different stability profiles and selectivity, allowing synthetic chemists to choose the most appropriate approach for specific synthetic goals.
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